molecular formula C14H15NO3 B14855234 Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

Cat. No.: B14855234
M. Wt: 245.27 g/mol
InChI Key: JBFAMFHXHWNASO-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER: is an organic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxylic acid ethyl ester group and a dimethyl-phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with glycine ethyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the ester group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethyl-phenyl group can be further functionalized. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
  • 2-(3,4-DIMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
  • 2-(3,4-DIMETHYL-PHENYL)-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

Comparison: Compared to similar compounds, 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties. The oxazole ring offers different reactivity and stability compared to thiazole and imidazole rings. Additionally, the position of the carboxylic acid ethyl ester group can influence the compound’s reactivity and interaction with other molecules.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-18-13(15-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

JBFAMFHXHWNASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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